molecular formula C28H54N8 B1678892 Plerixafor CAS No. 110078-46-1

Plerixafor

货号 B1678892
CAS 编号: 110078-46-1
分子量: 502.8 g/mol
InChI 键: YIQPUIGJQJDJOS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Plerixafor is a hematopoietic stem cell mobilizer. It works by causing certain blood cells to move from the bone marrow to the blood so that they can be removed for transplant . It is used in people with non-Hodgkin’s lymphoma or multiple myeloma .


Synthesis Analysis

Plerixafor was synthesized from bis (3-aminopropyl)ethylene diamine by sulfonylation with p-toluenesulfonyl chloride, cyclization with ethylene bis (p-toluenesulphonate), deprotection with 90% concentrated sulfuric acid to give 1,4,8,11-tetraazacycloteradecane, which was subjected to protection followed by condensation with α, α’-dibromo-p-xylene and then deprotection with an overall yield of about 19% .


Molecular Structure Analysis

Plerixafor is a small organic molecule consisting of two cyclam rings connected by a 1.4-phenylenebis (methylene) linker . The molecular weight is 502.8 g/mol .


Chemical Reactions Analysis

Plerixafor has shown chemical stability under regular storage temperatures and extreme conditions, in terms of concentration (μmol/L), over a study period of 4 weeks .


Physical And Chemical Properties Analysis

The molecular formula of Plerixafor is C28H54N8 and its molecular weight is 502.8 g/mol .

科学研究应用

  • Stem Cell Mobilization in Multiple Myeloma and Non-Hodgkin's Lymphoma : Plerixafor, when combined with chemotherapy and granulocyte colony-stimulating factor (G-CSF), is effective in mobilizing peripheral blood stem cells (PBSCs). This approach has been found to be safe and increases the number of peripheral blood CD34+ cells, which are essential for successful stem cell transplantation (Dugan et al., 2010).

  • Clinical Efficacy and Tolerability in Stem-Cell Mobilization : Plerixafor, in combination with G-CSF, has been shown to mobilize stem cells more efficiently than placebo plus G-CSF in adult patients with non-Hodgkin's lymphoma or multiple myeloma. It is generally well tolerated, with the most common treatment-related adverse events being injection-site reactions and gastrointestinal adverse events (Keating, 2011).

  • Mobilization in Patients Failing Previous Attempts : Plerixafor has been effective in mobilizing sufficient CD34+ cells for autologous stem cell transplantation in patients who failed conventional mobilization methods. This method shows good tolerance and a high success rate, highlighting its utility in challenging cases (Duarte et al., 2011).

  • Impact on Post-Transplant Outcomes : The use of plerixafor in chemomobilized patients who appear to mobilize poorly has been examined, although data on its effects on post-transplant outcomes are limited (Varmavuo et al., 2014).

  • of these patients. It also suggests that the cost of plerixafor may be offset by increased utilization of other resources in patients receiving alternative mobilization regimens (Hübel et al., 2011).
  • Therapeutic Potential in Various Diseases : AMD3100 (plerixafor) has shown potential in various refractory diseases, including HIV-1 infection, tumor development, non-Hodgkin lymphoma, multiple myeloma, and WHIM Syndrome. Its mechanisms may relate to mobilizing hematopoietic stem cells, blocking infection of X4 HIV-1, and enhancing cytotoxic T-cell infiltration in tumors (Wang et al., 2020).

  • Plerixafor for Hodgkin's Lymphoma Patients : Plerixafor has been used as an immediate rescue agent in Hodgkin's lymphoma patients with poor PBSC mobilization, demonstrating its versatility and effectiveness in different lymphoma types (Yuan et al., 2014).

  • UK Consensus on Plerixafor Use : A UK consensus statement highlights the use of plerixafor to enhance the harvest of adequate quantities of cluster differentiation (CD) 34+ cells for autologous transplantation in patients with lymphoma or multiple myeloma whose cells mobilize poorly. It suggests strategies for use, including delayed re-mobilization and rescue or pre-emptive mobilization (Douglas et al., 2018).

属性

IUPAC Name

1-[[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H54N8/c1-9-29-15-17-31-13-3-21-35(23-19-33-11-1)25-27-5-7-28(8-6-27)26-36-22-4-14-32-18-16-30-10-2-12-34-20-24-36/h5-8,29-34H,1-4,9-26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQPUIGJQJDJOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CN3CCCNCCNCCCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H54N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70869520
Record name Plerixafor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70869520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Plerixafor
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015681
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble
Record name Plerixafor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06809
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Plerixafor inhibits the CXCR4 chemokine receptors on CD34+ cells and reversibly blocks binding of the ligand, stromal cell-derived factor-1-alpha (SDF-1α). By blocking the interaction between SDF-1α and CXCR4 with plerixafor, mobilization of progenitor cells is triggered. Filgrastim, a granulocyte-colony stimulating factor, is added to enhance CD34+ cell mobilization, thus increasing the yield of stem cells- an important determinant of graft adequacy.
Record name Plerixafor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06809
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Plerixafor

CAS RN

110078-46-1
Record name Plerixafor
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110078-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Plerixafor [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110078461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Plerixafor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06809
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Plerixafor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70869520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Plerixafor
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PLERIXAFOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S915P5499N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Plerixafor
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015681
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Plerixafor
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Plerixafor
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Plerixafor
Reactant of Route 4
Reactant of Route 4
Plerixafor
Reactant of Route 5
Reactant of Route 5
Plerixafor
Reactant of Route 6
Plerixafor

Citations

For This Compound
13,400
Citations
JF DiPersio, GL Uy, U Yasothan… - Nature reviews Drug …, 2009 - search.ebscohost.com
… plerixafor, leukocytosis was noted4. Further investigation showed that administration of plerixafor … Drug properties Plerixafor is a potent, specific antagonist of CXCR4 and blocks binding …
Number of citations: 119 search.ebscohost.com
SP Fricker - Transfusion Medicine and Hemotherapy, 2013 - karger.com
… Plerixafor was subsequently investigated in clinical trials. In a phase I study, a single subcutaneous injection of plerixafor … Though plerixafor was shown to be able to reduce X4-viral …
Number of citations: 97 karger.com
E De Clercq - Antiviral Chemistry and Chemotherapy, 2019 - journals.sagepub.com
… mobilized with G-CSF and plerixafor had peripheral blood HSC collections of ≥ 5 × … plerixafor; in MM patients, the corresponding data were 72% and 34%, respectively. That plerixafor …
Number of citations: 126 journals.sagepub.com
S Fruehauf - Transfusion Medicine and Hemotherapy, 2013 - karger.com
… clinical literature focusing on the current use of plerixafor. … Plerixafor, an inhibitor of the interaction between CX chemokine … Current clinical indications for the use of plerixafor are the …
Number of citations: 37 karger.com
MR Kessans, ML Gatesman… - … : The Journal of Human …, 2010 - Wiley Online Library
… alone, plerixafor with G-CSF may be useful as a salvage mobilization strategy. Overall, plerixafor has … To our knowledge, clinical trials comparing G-CSF plus plerixafor with G-CSF plus …
DH McDermott, DV Pastrana, KR Calvo… - … England Journal of …, 2019 - Mass Medical Soc
… Here, we evaluate the CXCR4 antagonist plerixafor as a … Plerixafor increases circulating levels of mature and immature … of our phase 1 trial of plerixafor (ClinicalTrials.gov number, …
Number of citations: 76 www.nejm.org
J Wang, BA Tannous, MC Poznansky… - Pharmacological Research, 2020 - Elsevier
AMD3100 (plerixafor), a CXCR4 antagonist, has opened a variety of avenues for potential therapeutic approaches in different refractory diseases. The CXCL12/CXCR4 axis and its …
Number of citations: 67 www.sciencedirect.com
JF DiPersio, EA Stadtmauer… - Blood, The Journal …, 2009 - ashpublications.org
… A total of 54% of plerixafor-treated patients reached target after one apheresis, whereas 56… related to plerixafor were gastrointestinal disorders and injection site reactions. Plerixafor and …
Number of citations: 839 ashpublications.org
E Jantunen, RM Lemoli - Transfusion, 2012 - Wiley Online Library
… Plerixafor … plerixafor with chemotherapy plus G‐CSF in patients who mobilize poorly. This review attempts to summarize the published experience on the preemptive use of plerixafor …
Number of citations: 64 onlinelibrary.wiley.com
E De Clercq - Pharmacology & therapeutics, 2010 - Elsevier
… plerixafor in mobilizing hematopoietic stem cells (HSCs) and hematopoietic progenitor cells (HPCs) from the bone marrow into the blood circulation. Plerixafor … Plerixafor also has great …
Number of citations: 129 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。